molecular formula C11H6F3NO2 B1348730 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione CAS No. 34520-59-7

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B1348730
CAS No.: 34520-59-7
M. Wt: 241.17 g/mol
InChI Key: ZDJBEIFRRVXFFW-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with maleimide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene are commonly used .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is unique due to its pyrrole-2,5-dione core, which imparts distinct chemical reactivity and biological activity. The combination of the trifluoromethyl group with the pyrrole-2,5-dione structure makes it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBEIFRRVXFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351412
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34520-59-7
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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